6-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]-3,4-diphenyl-2-propylisoquinolin-2-ium Tetrafluoroborate
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Overview
Description
6-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]-3,4-diphenyl-2-propylisoquinolin-2-ium Tetrafluoroborate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of methoxyphenyl, phenylvinyl, and isoquinolin-2-ium groups, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]-3,4-diphenyl-2-propylisoquinolin-2-ium Tetrafluoroborate typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one . This intermediate is then subjected to methylation and oximation reactions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]-3,4-diphenyl-2-propylisoquinolin-2-ium Tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]-3,4-diphenyl-2-propylisoquinolin-2-ium Tetrafluoroborate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 6-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]-3,4-diphenyl-2-propylisoquinolin-2-ium Tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters
- 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate
Uniqueness
6-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]-3,4-diphenyl-2-propylisoquinolin-2-ium Tetrafluoroborate stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C46H40BF4NO2 |
---|---|
Molecular Weight |
725.6 g/mol |
IUPAC Name |
6-[2,2-bis(4-methoxyphenyl)-1-phenylethenyl]-3,4-diphenyl-2-propylisoquinolin-2-ium;tetrafluoroborate |
InChI |
InChI=1S/C46H40NO2.BF4/c1-4-30-47-32-39-21-20-38(31-42(39)45(34-16-10-6-11-17-34)46(47)37-18-12-7-13-19-37)44(33-14-8-5-9-15-33)43(35-22-26-40(48-2)27-23-35)36-24-28-41(49-3)29-25-36;2-1(3,4)5/h5-29,31-32H,4,30H2,1-3H3;/q+1;-1 |
InChI Key |
VWFWPHYFYGFVFJ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CCC[N+]1=C(C(=C2C=C(C=CC2=C1)C(=C(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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